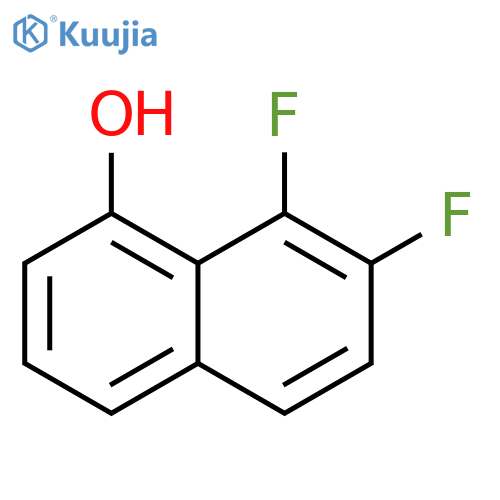

Cas no 1004296-26-7 (1-Naphthalenol, 7,8-difluoro-)

1-Naphthalenol, 7,8-difluoro- 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenol, 7,8-difluoro-

- 7,8-Difluoronaphthalen-1-ol

- 7,8-Difluoro-1-naphthalenol

- AT30897

- CS-0159810

- SCHEMBL12189899

- SY311869

- 1004296-26-7

- MFCD34169226

-

- MDL: MFCD34169226

- インチ: 1S/C10H6F2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h1-5,13H

- InChIKey: PEGRYDMSZWCSKK-UHFFFAOYSA-N

- ほほえんだ: C1(O)=C2C(C=CC(F)=C2F)=CC=C1

計算された属性

- せいみつぶんしりょう: 180.03867113g/mol

- どういたいしつりょう: 180.03867113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2Ų

1-Naphthalenol, 7,8-difluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1052746-5g |

7,8-difluoronaphthalen-1-ol |

1004296-26-7 | 95% | 5g |

$2980 | 2024-07-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R157395-250mg |

1-Naphthalenol, 7,8-difluoro- |

1004296-26-7 | 98% | 250mg |

¥4032 | 2023-09-11 | |

| Alichem | A210085323-5g |

7,8-Difluoronaphthalen-1-ol |

1004296-26-7 | 95% | 5g |

$1710.00 | 2023-09-04 | |

| AstaTech | AT30897-1/G |

7,8-DIFLUORONAPHTHALEN-1-OL |

1004296-26-7 | 95% | 1g |

$1495 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230450-5g |

7,8-Difluoronaphthalen-1-ol |

1004296-26-7 | 98% | 5g |

¥20720 | 2023-04-17 | |

| Aaron | AR020M2O-1g |

7,8-difluoronaphthalen-1-ol |

1004296-26-7 | 95% | 1g |

$337.00 | 2025-02-13 | |

| Aaron | AR020M2O-250mg |

7,8-difluoronaphthalen-1-ol |

1004296-26-7 | 95% | 250mg |

$169.00 | 2025-02-13 | |

| Aaron | AR020M2O-100mg |

7,8-difluoronaphthalen-1-ol |

1004296-26-7 | 95% | 100mg |

$101.00 | 2025-02-13 | |

| 1PlusChem | 1P020LUC-100mg |

7,8-Difluoronaphthalen-1-ol |

1004296-26-7 | 95.00% | 100mg |

$164.00 | 2023-12-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC562-500.0mg |

7,8-difluoronaphthalen-1-ol |

1004296-26-7 | 97% | 500.0mg |

¥2584.0000 | 2024-07-29 |

1-Naphthalenol, 7,8-difluoro- 関連文献

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

1-Naphthalenol, 7,8-difluoro-に関する追加情報

Recent Advances in the Study of 1-Naphthalenol, 7,8-difluoro- (CAS: 1004296-26-7) in Chemical Biology and Pharmaceutical Research

The compound 1-Naphthalenol, 7,8-difluoro- (CAS: 1004296-26-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 1-Naphthalenol, 7,8-difluoro- as a key intermediate in the synthesis of novel fluorinated naphthalene derivatives. These derivatives exhibit enhanced stability and bioavailability, making them promising candidates for further pharmacological evaluation. The presence of fluorine atoms at the 7,8-positions of the naphthalene ring has been shown to significantly influence the compound's electronic properties, thereby affecting its interaction with biological targets.

One of the most notable findings is the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated that 1-Naphthalenol, 7,8-difluoro- exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in various inflammatory diseases. This selectivity suggests that the compound could serve as a lead structure for the development of new anti-inflammatory drugs with reduced side effects compared to existing therapies.

Further investigations into the pharmacokinetic properties of 1-Naphthalenol, 7,8-difluoro- have revealed favorable absorption and distribution profiles. The compound's lipophilicity, attributed to the fluorine substituents, enhances its membrane permeability, facilitating efficient cellular uptake. These properties are particularly advantageous for oral drug formulations, positioning the compound as a viable candidate for further preclinical development.

In addition to its therapeutic potential, recent research has explored the use of 1-Naphthalenol, 7,8-difluoro- as a fluorescent probe for imaging applications. The compound's inherent fluorescence, combined with its stability under physiological conditions, makes it a valuable tool for studying cellular processes in real-time. This dual functionality underscores the versatility of the compound in both therapeutic and diagnostic contexts.

Despite these promising findings, challenges remain in optimizing the compound's synthesis and scaling up production for clinical trials. Current synthetic routes often involve multi-step processes with moderate yields, necessitating further refinement to ensure cost-effectiveness and reproducibility. Addressing these challenges will be critical for advancing the compound's transition from the laboratory to the clinic.

In conclusion, 1-Naphthalenol, 7,8-difluoro- (CAS: 1004296-26-7) represents a compelling area of research with significant potential in chemical biology and pharmaceutical applications. Its unique structural features, combined with promising biological activity, position it as a valuable candidate for further investigation. Continued research efforts will be essential to fully elucidate its mechanisms of action and translate these findings into clinically relevant therapies.

1004296-26-7 (1-Naphthalenol, 7,8-difluoro-) 関連製品

- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)

- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)

- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)

- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)

- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)

- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)

- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)

- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)